Product packaging for 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol(Cat. No.:CAS No. 54981-01-0)

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol

Cat. No.: B2568685
CAS No.: 54981-01-0
M. Wt: 234.343
InChI Key: LAXOSLOZUNLMBZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol (CAS 54981-01-0) is a high-purity piperidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol, serves as a versatile chemical building block . Its structure, featuring both aminoethyl and benzyl substituents on the piperidine ring, makes it a valuable precursor and intermediate in the synthesis of more complex molecules. Research indicates that related 4-aminopiperidine scaffolds are privileged structures in the development of novel therapeutic agents . Specifically, this compound and its derivatives have demonstrated relevance in the development of substances that act as Muscarinic Receptor 4 (M4) antagonists, which are being investigated for the treatment of various neurological diseases . Furthermore, structurally similar 4-aminopiperidines have shown promising in vitro antifungal activity by targeting key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase . This mechanism is similar to that of established agrochemical and pharmaceutical antifungals, highlighting the potential of this chemical class in addressing fungal resistance. The compound is provided for research and development applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B2568685 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol CAS No. 54981-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-1-benzylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOSLOZUNLMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCN)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis Approaches for 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds and converting functional groups to identify key intermediates and strategic reactions.

Strategic Bond Disconnections and Functional Group Interconversions (FGIs)

The primary retrosynthetic disconnection for this compound involves the carbon-carbon bond between the piperidine (B6355638) ring at the C4 position and the aminoethyl side chain. This disconnection points to the addition of a two-carbon unit with a protected amine to the carbonyl group of a 4-piperidone precursor.

Another key disconnection is at the nitrogen-benzyl bond of the piperidine ring, suggesting an N-alkylation of a piperidine derivative with a benzyl (B1604629) halide. Functional group interconversions (FGIs) are also crucial in this analysis. For instance, the tertiary alcohol at C4 can be retrosynthetically derived from the corresponding ketone, 1-benzyl-4-piperidone. The primary amine of the side chain can be envisioned as arising from the reduction of a nitrile or an azide, or the deprotection of a protected amine.

Identification of Key Synthons and Precursors

Based on the retrosynthetic analysis, the key synthons and precursors for the synthesis of this compound are identified. The central precursor is the 4-substituted piperidine core. A critical synthon is a two-carbon nucleophile with a masked amino group.

Synthon/PrecursorDescription
1-Benzyl-4-piperidone A commercially available or readily synthesized ketone that serves as the electrophilic core for the addition of the aminoethyl side chain.
Protected 2-aminoethyl nucleophile This can be in the form of an organometallic reagent, such as a Grignard reagent (e.g., N,N-dibenzyl-2-aminoethylmagnesium chloride) or an organolithium reagent, where the amino group is protected to prevent side reactions.
4-Piperidone A precursor to 1-benzyl-4-piperidone, which can be benzylated in a subsequent step.
Benzylamine and acrylates Starting materials for the synthesis of the 1-benzyl-4-piperidone ring system through a multi-step process involving Michael addition and Dieckmann condensation.

Classical Synthetic Routes to the 4-Substituted Piperidine Core

The synthesis of the 4-substituted piperidine core is a well-established area of organic chemistry, with several classical methods available.

Utilization of 1-Benzyl-4-piperidone and Related Intermediates

1-Benzyl-4-piperidone is a versatile and commonly used intermediate in the synthesis of 4-substituted piperidines tandfonline.comresearchgate.netdtic.mil. It can be synthesized through various methods, including the reaction of benzylamine with ethyl acrylate followed by Dieckmann condensation and decarboxylation chemicalbook.com. Another approach involves the direct N-alkylation of 4-piperidone with benzyl bromide chemicalbook.com.

Once obtained, 1-benzyl-4-piperidone can undergo nucleophilic addition at the C4 carbonyl group. For the synthesis of this compound, a key step is the addition of a protected 2-aminoethyl nucleophile. This can be achieved using an organometallic reagent such as a Grignard or organolithium reagent derived from a protected 2-aminoethyl halide wikipedia.org. For example, reacting 1-benzyl-4-piperidone with the Grignard reagent of 2-chloro-N,N-dibenzylethylamine would yield the protected tertiary alcohol, which can then be deprotected to give the final product.

Amidation and N-Alkylation Reactions in Piperidine Derivative Synthesis

Amidation and N-alkylation are fundamental reactions in the synthesis of piperidine derivatives. N-alkylation is frequently employed to introduce substituents on the piperidine nitrogen. For instance, the benzyl group in the target molecule is typically introduced by reacting a piperidine precursor with a benzyl halide in the presence of a base researchgate.netresearchgate.net.

Amidation reactions can be used to build more complex side chains or to introduce functional groups that can be later transformed. While not directly involved in the primary synthesis of the target compound's backbone, amidation could be used in the synthesis of analogues or in alternative synthetic routes where a side chain is built up step-wise.

Novel and Advanced Synthetic Protocols for the Compound and its Analogues

Recent advancements in synthetic methodology offer more efficient and versatile routes to 4-substituted piperidines and their analogues. One-pot reactions, which combine multiple synthetic steps into a single operation, are particularly attractive for improving efficiency and reducing waste nih.govnih.govmdpi.com. For example, a one-pot procedure could involve the in-situ formation of the organometallic reagent from the protected aminoethyl halide and its immediate addition to 1-benzyl-4-piperidone.

Another advanced approach involves the use of novel catalytic systems to achieve higher selectivity and milder reaction conditions. For instance, transition metal-catalyzed cross-coupling reactions can be used to form the carbon-carbon bond between the piperidine ring and the side chain researchgate.net. Furthermore, enzymatic reactions are emerging as powerful tools for the stereoselective synthesis of chiral piperidine derivatives nih.gov.

A recently developed two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis to modify piperidines. This method simplifies the construction of complex piperidines by forming new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts scirp.org. This approach has been shown to reduce multi-step syntheses to just two to five steps, significantly improving efficiency scirp.org.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat solvents and reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.

In the synthesis of heterocyclic structures similar to the piperidine core, microwave irradiation has been successfully employed. For instance, the synthesis of various aminopyrimidine derivatives and quinoline thiosemicarbazones endowed with a piperidine moiety has been achieved with excellent yields under microwave conditions. Reactions that would typically require several hours of refluxing can often be completed in a matter of minutes. This rapid, high-energy input can overcome activation barriers and minimize the formation of side products.

While direct microwave-assisted synthesis of this compound is not extensively documented, the principles are broadly applicable. Key steps, such as the condensation reactions to form the piperidine ring or the alkylation of the piperidine nitrogen, are classes of reactions known to be significantly enhanced by microwave heating. The benefits observed in related syntheses suggest that this technique could offer a more efficient pathway to the target molecule.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Tandem Annulation2 hours3 minutesHigher chemoselectivity and yield whiterose.ac.uk
Triazole SynthesisSeveral hours3 hoursHigh (83-87%) google.com
Schiff Base Synthesis6 hours15 minutesSignificant ntu.edu.sg

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry to create efficient and highly selective reaction pathways. mdpi.com Enzymes, operating under mild conditions, can introduce chirality and functional group specificity that is often difficult to achieve with conventional reagents. mdpi.com

For piperidine-containing structures, enzymes like lipases and transaminases have proven particularly useful.

Lipases: These enzymes are widely used for the kinetic resolution of racemic alcohols and amines. rsc.org In the context of a 4-hydroxypiperidine structure, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. rsc.orgresearchgate.netnih.gov This approach is foundational for producing enantiomerically pure piperidine alkaloids. researchgate.net

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. rsc.org A prochiral piperidone precursor could be asymmetrically aminated using a TA to produce a chiral aminopiperidine with high enantiomeric excess. nih.gov This method provides a direct, one-step route to chiral amines from commercially available starting materials. google.comnih.gov

Enzyme cascades, where multiple enzymes are used in a one-pot reaction, can further streamline synthesis. For instance, a galactose oxidase (GOase) could oxidize an amino alcohol to an amino aldehyde, which then cyclizes spontaneously to an imine that is subsequently reduced by an imine reductase (IRED) to yield the final chiral aminopiperidine. rsc.org

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS), an extension of the solid-phase peptide synthesis (SPPS) methodology, offers a powerful platform for the construction of small molecule libraries. In SPOS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. The key advantage is the ease of purification; excess reagents and byproducts are simply washed away, leaving the resin-bound product.

The this compound scaffold is well-suited for SPOS. A precursor molecule could be anchored to a resin, such as Merrifield or Wang resin, through a suitable functional group. The piperidine core could then be elaborated upon in a stepwise fashion. This approach is compatible with standard protection group strategies, such as the use of the fluorenylmethyloxycarbonyl (Fmoc) group for protecting amines, which is removed using a base like piperidine or the less toxic 4-methylpiperidine.

This methodology allows for the systematic modification of the core structure. By splitting the resin into multiple batches at a key step, different building blocks can be introduced, leading to the rapid generation of a library of diverse analogues. This combinatorial approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Derivatization and Functionalization Strategies of the this compound Core Structure

The this compound core is a versatile template that can be readily modified to explore chemical space and optimize properties for various applications. Derivatization strategies focus on modifying the aminoethyl side chain, the benzyl group, and the piperidine ring itself.

Introduction of Varied Linker Lengths and Their Synthetic Implications

The length of the aminoalkyl chain at the 4-position of the piperidine ring can be a critical determinant of a molecule's biological activity. Synthetic strategies that allow for the variation of this linker are therefore highly valuable. A common approach involves the homologation of a 1-benzylpiperidin-4-one precursor.

For example, a Wittig reaction using an appropriate phosphonium ylide, such as (cyanomethyl)triphenylphosphonium chloride, can be used to introduce a carbon chain. Subsequent reduction of the nitrile and/or other functional group manipulations can then yield the desired primary amine. By choosing different ylides or employing other chain extension methodologies like the Horner-Wadsworth-Emmons reaction, linkers of varying lengths (e.g., aminomethyl, aminopropyl) can be synthesized, allowing for a systematic investigation of the linker's role.

Exploration of Diverse Substituent Effects through Chemical Modification

The electronic and steric properties of the this compound scaffold can be fine-tuned by introducing various substituents on the N-benzyl group. The nature of these substituents can influence the molecule's reactivity, lipophilicity, and interactions with biological targets.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) onto the phenyl ring of the benzyl moiety can alter the electron density at the piperidine nitrogen. This can impact the nucleophilicity of the nitrogen and the ease of N-debenzylation.

Steric Effects: The size and position of substituents on the benzyl group can create steric hindrance, which may influence reaction rates or the binding conformation of the molecule in a receptor pocket.

Studies on related piperidine scaffolds have shown that even subtle changes to the N-substituent can have profound effects on biological affinity. For instance, replacing the N-benzyl group with smaller alkyl groups like N-methyl or N-ethyl can significantly alter receptor binding profiles.

Table 2: Examples of Substituent Modifications and Their Potential Implications
Position of SubstitutionSubstituent TypeExample GroupPotential Effect
N-Benzyl Ring (para)Electron-Donating-OCH₃Increases electron density on N, may affect hydrogenolysis rate.
N-Benzyl Ring (para)Electron-Withdrawing-Cl, -NO₂Decreases electron density on N, may facilitate hydrogenolysis.
Piperidine NitrogenSmall Alkyl-CH₃, -C₂H₅Alters basicity and lipophilicity, impacting biological activity.
Terminal Amino GroupAcyl / Alkyl-COCH₃, -CH₂CH₃Modifies hydrogen bonding capacity and overall polarity.

Hydrogenolysis and Other De-protection Strategies

The N-benzyl group is frequently used as a protecting group for the piperidine nitrogen due to its relative stability and its susceptibility to cleavage under specific conditions. The removal of this group is a crucial step in many synthetic sequences, unmasking the secondary amine for further functionalization.

The most common method for N-debenzylation is hydrogenolysis . This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds under mild conditions and cleanly yields the de-protected piperidine and toluene as a byproduct.

While effective, catalytic hydrogenolysis may not be compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups. In such cases, alternative de-protection strategies are required. These can include:

Acid-mediated cleavage: In some cases, strong acids like hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid (TFMSA) can be used to remove benzyl groups, although these conditions are harsh.

Oxidative cleavage: Certain oxidizing agents can be used, though this is less common for N-benzyl groups.

Orthogonal Protecting Groups: To avoid such issues, an orthogonal protecting group strategy can be employed from the outset. Groups such as tert-butyloxycarbonyl (Boc), which is removed with acid, or carbobenzyloxy (Cbz), which is also removed by hydrogenolysis but can show different reactivity, allow for selective de-protection at different stages of the synthesis.

Advanced Structural Elucidation and Stereochemical Investigations

Spectroscopic Characterization Techniques for Novel Derivatives (e.g., NMR, HRMS)

The synthesis of novel derivatives of 4-(2-aminoethyl)-1-benzylpiperidin-4-ol requires rigorous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, providing detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of organic molecules. For novel analogues of this compound, these techniques allow for the precise mapping of the proton and carbon environments within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly important in confirming the successful incorporation of new functional groups or modifications to the parent structure of this compound. The technique provides unequivocal evidence of a compound's elemental formula, a critical piece of data for the characterization of novel chemical entities.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for a Hypothetical Derivative

This table presents predicted ¹³C NMR chemical shift ranges for a hypothetical derivative of this compound, based on known data for similar piperidine (B6355638) structures.

Carbon AtomExpected Chemical Shift (ppm)Notes
C4 (quaternary)65-75Attached to hydroxyl and two carbon chains.
Piperidine C2, C650-60Adjacent to the nitrogen atom.
Piperidine C3, C535-45Beta to the nitrogen atom.
Benzyl (B1604629) CH₂60-65Attached to the piperidine nitrogen.
Benzyl aromatic C125-140Typical aromatic carbon signals.
Aminoethyl CH₂30-50Chemical shifts depend on proximity to other groups.

Stereochemical Aspects in the Synthesis and Biological Contexts of this compound Analogues

The presence of a stereocenter at the C4 position of the piperidine ring in this compound introduces the possibility of enantiomers. The synthesis and biological evaluation of analogues must, therefore, address these stereochemical complexities.

The synthesis of piperidine derivatives can be approached through various strategies, with stereochemical control being a key challenge. nih.gov The construction of the piperidine ring or the introduction of substituents can lead to the formation of stereoisomers. mdpi.com For analogues of this compound, where the C4 position is a quaternary stereocenter, synthetic routes that proceed through achiral intermediates will produce a racemic mixture of enantiomers.

The separation of these enantiomers, often achieved through chiral chromatography or resolution with a chiral resolving agent, is essential for studying the biological activity of each stereoisomer independently. In cases where additional stereocenters are introduced into the molecule, the formation of diastereomers is possible. These diastereomers will have different physical properties, which can facilitate their separation by standard chromatographic techniques. The stereoselective synthesis of substituted piperidin-4-ols has been a subject of considerable research, with methods being developed to control the diastereoselectivity of ring-forming reactions. researchgate.net

To overcome the challenges of resolving racemic mixtures, asymmetric synthesis strategies are often employed. These methods aim to produce a single enantiomer or diastereomer as the major product. A powerful approach in asymmetric synthesis is the use of chiral building blocks. elsevierpure.comportico.org These are enantiomerically pure starting materials that introduce chirality into the molecule from the outset.

For the synthesis of chiral analogues of this compound, a variety of chiral building blocks could be envisioned. For example, a synthesis could commence from a chiral amino acid or a chiral epoxide, which would set the stereochemistry of a key intermediate. The subsequent chemical transformations would then need to be carefully chosen to preserve this stereochemical integrity. The use of enantiomerically pure 2-piperidone derivatives as chiral building blocks has been demonstrated for the synthesis of 3-piperidinol alkaloids, showcasing the utility of this approach in constructing stereochemically defined piperidine rings. elsevierpure.comportico.org This strategy allows for the targeted synthesis of specific stereoisomers, which is invaluable for structure-activity relationship studies and the development of stereochemically pure therapeutic agents. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are fundamental techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme (receptor). This is crucial for understanding a compound's potential pharmacological activity.

Molecular docking simulations would place the 3D structure of 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol into the binding site of a specific receptor. For instance, many benzylpiperidine derivatives are known to interact with targets like the sigma receptors or acetylcholinesterase. nih.govnih.gov A docking study would identify the most likely binding pose and analyze the non-covalent interactions that stabilize the complex.

Key interactions that would be analyzed include:

Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups of the compound are potential hydrogen bond donors and acceptors. The piperidine (B6355638) nitrogen can also act as an acceptor. These groups could form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or tyrosine in a receptor's active site. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) group provides a large, nonpolar surface that can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine within the binding pocket. nih.gov

Ionic Interactions: At physiological pH, the primary amine of the aminoethyl group and the tertiary amine of the piperidine ring could be protonated, allowing for strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate. nih.gov

A hypothetical analysis of these interactions is summarized in the table below.

Functional Group of CompoundPotential Interacting Residue (Example)Type of Interaction
Benzyl GroupPhenylalanine, Leucine, TryptophanHydrophobic (π-π stacking, van der Waals)
Piperidine NitrogenGlutamic Acid, Aspartic AcidIonic (if protonated), Hydrogen Bond
Hydroxyl GroupSerine, Threonine, AsparagineHydrogen Bond (Donor/Acceptor)
Aminoethyl GroupAspartic Acid, Glutamic AcidIonic (if protonated), Hydrogen Bond

Table 1. Hypothetical Binding Site Interactions for this compound. This table is illustrative and not based on published experimental or computational data for this specific compound.

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). nih.gov A lower binding energy suggests a more stable ligand-receptor complex and potentially higher potency. By comparing the calculated binding affinity of this compound to that of known ligands for a particular target, researchers could predict its potential efficacy. nih.govcsic.es

The predicted binding pose (mode of action) provides a structural hypothesis for how the compound exerts its effect, for example, by blocking an active site or by stabilizing a particular protein conformation. nih.gov These predictions are crucial for guiding the synthesis of more potent and selective derivatives in drug development campaigns.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity.

DFT would be used to calculate the optimized, lowest-energy 3D geometry of this compound. This calculation provides precise bond lengths, bond angles, and dihedral angles. nih.govnih.gov The resulting structure is more accurate than those from simpler molecular mechanics methods and serves as a reliable starting point for more advanced simulations like molecular docking and dynamics. mdpi.com DFT can also be used to calculate vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to validate the computed structure. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov

Red/Yellow Regions (Negative): For this compound, these would be expected around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack or favorable for hydrogen bonding with electropositive sites on a receptor.

Blue Regions (Positive): These would be found around the hydrogen atoms, particularly those of the hydroxyl and amino groups, indicating sites for nucleophilic attack or interaction with electronegative atoms in a binding pocket. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. Its location indicates the most probable sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Its location indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A small energy gap suggests the molecule is more reactive and polarizable. nih.gov

ParameterTheoretical Significance for this compound
HOMO Energy Indicates electron-donating capability; likely localized on the benzyl ring or N/O atoms.
LUMO Energy Indicates electron-accepting capability; likely distributed across the piperidine and benzyl rings.
Energy Gap (ΔE) Reflects chemical reactivity and kinetic stability.
MEP Negative Regions Predicts sites for electrophilic interaction (e.g., around N and O atoms).
MEP Positive Regions Predicts sites for nucleophilic interaction (e.g., around -OH and -NH2 hydrogens).

Table 2. Theoretical FMO and MEP Analysis Parameters. This table describes the general significance of these parameters; specific values for the title compound are not available.

Conformational Analysis and Dynamics of the Compound and its Derivatives

A molecule like this compound is not static; it is flexible and can adopt multiple shapes or conformations. The piperidine ring typically exists in a chair conformation, but the substituents can be in either axial or equatorial positions. nih.gov

Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable low-energy conformers. The orientation of the bulky benzyl group and the aminoethyl side chain relative to the piperidine ring would be of particular interest. The preferred conformation is critical as it is often the one that is recognized by a biological receptor. nih.gov

Molecular dynamics (MD) simulations could further investigate the compound's behavior over time in a simulated physiological environment (e.g., in water). MD provides insights into:

The stability of different conformers.

The flexibility of the side chains.

The stability of the ligand-receptor complex if simulated together, revealing how the interactions evolve over time. nih.gov

Comprehensive Literature Search Yields No Specific Data on "this compound" as a Medicinal Chemistry Scaffold

Despite an exhaustive search of scientific databases and literature, no specific research articles or datasets were identified that focus on the chemical compound “this compound” as a privileged structure or central scaffold in medicinal chemistry for the design of quinazoline-based derivatives, donepezil-based analogues, or in applications involving the benzoylpiperidine fragment.

The initial and subsequent targeted searches for literature pertaining to the synthesis, derivatization, and biological evaluation of compounds directly originating from the "this compound" scaffold did not yield any relevant results. While the broader chemical motifs present in this molecule, such as the piperidine ring and the N-benzyl group, are of significant interest in drug discovery and are well-documented, the specific compound does not appear to have been utilized as a foundational structure in published medicinal chemistry research within the requested contexts.

The user's strict requirement to focus solely on "this compound" and to provide detailed research findings and data tables for its derivatives cannot be fulfilled due to this absence of specific, verifiable scientific information in the public domain. To generate the requested article would necessitate fabricating data and research findings, which contravenes the principles of scientific accuracy and integrity.

It is important to note that the piperidine motif itself is a cornerstone in the design of bioactive compounds. The N-benzylpiperidine fragment is a key pharmacophore in numerous approved drugs, including the well-known Alzheimer's disease medication, donepezil (B133215). Similarly, quinazoline (B50416) and benzoylpiperidine structures are prevalent in a wide array of therapeutic agents, particularly in oncology and neuroscience.

However, the specific substitution pattern of "this compound," featuring both a hydroxyl group and an aminoethyl side chain at the 4-position of the piperidine ring, does not appear to have been explored as a versatile scaffold in the literature for the development of the specified classes of compounds.

Therefore, we must conclude that the requested article, with its stringent focus on this singular chemical entity, cannot be produced at this time. Should the user wish to broaden the scope of the article to encompass the more general role of the N-benzylpiperidine or 4-aminopiperidine (B84694) scaffolds in medicinal chemistry, a comprehensive and well-supported article could be generated, drawing from the extensive available literature on these widely studied pharmacophores.

Role As a Privileged Structure and Scaffold in Medicinal Chemistry Research

Application in the Design of Specific Compound Classes

Anti-Zika Virus Inhibitor Scaffolds

The quest for effective anti-Zika virus therapeutics has led researchers to explore a variety of chemical scaffolds. These efforts have identified several promising classes of compounds that interfere with different stages of the viral life cycle.

Notably, research has highlighted the potential of scaffolds such as 1H-pyrazolo[3,4-d]pyrimidines , 7H-pyrrolo[2,3-d]pyrimidines , and benzimidazole derivatives . Studies have shown that compounds built upon these core structures can exhibit low micromolar antiviral activity against the Zika virus. For instance, derivatives of 1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine-amine have been identified as a new chemotype for the design of small molecules targeting flaviviruses. Similarly, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have demonstrated promising activity against both Zika and Dengue viruses.

Furthermore, natural products and their derivatives have been a fruitful area of investigation. Compounds from various classes, including polyphenols, triterpenes, and alkaloids, have shown anti-Zika virus activity.

The absence of "4-(2-Aminoethyl)-1-benzylpiperidin-4-ol" in the current body of anti-Zika virus research suggests that this particular scaffold has not yet been a primary focus of investigation. Future drug discovery efforts may explore this and other novel chemical frameworks in the ongoing search for a definitive treatment for Zika virus infections.

Mechanistic Studies of Biochemical Interactions

Enzyme Inhibition Mechanism Elucidation

The 1-benzylpiperidine (B1218667) moiety is a core component in the design of various enzyme inhibitors. Research into derivatives containing this scaffold has provided insights into the potential mechanisms by which 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol may interact with and inhibit specific enzymes.

Cholinesterase Enzyme Interactions (Acetylcholinesterase and Butyrylcholinesterase)

The 1-benzylpiperidine structure is a key pharmacophore found in several potent inhibitors of cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine. The multitarget-directed ligand approach, which aims to address the complex nature of conditions like Alzheimer's disease, has led to the development of N-benzyl piperidine (B6355638) derivatives that dually inhibit both acetylcholinesterase (AChE) and histone deacetylase (HDAC).

Studies on these derivatives indicate that the benzyl (B1604629) group often interacts with the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine ring and its substituents can interact with the catalytic active site (CAS). This dual binding contributes to the potent inhibition of the enzyme. For instance, in a series of N-benzyl piperidine derivatives designed as dual HDAC and AChE inhibitors, compounds exhibited significant AChE inhibitory activity, with IC50 values in the low micromolar range. Similarly, research focused on dual inhibitors of AChE and the serotonin (B10506) transporter (SERT) has explored 1-benzylpiperidine derivatives, highlighting the versatility of this scaffold in targeting cholinesterases. While some compounds showed moderate activity against AChE, others displayed

Receptor Ligand Binding and Modulation

Histamine (B1213489) H₃ Receptor Antagonism Mechanisms

The 1-benzylpiperidine moiety is a recognized structural element in the design of ligands for the histamine H₃ receptor (H₃R). repositoriosalud.esebi.ac.uk The H₃R is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. nih.govacs.org It functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. nih.gov Additionally, it acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine (B1211576), norepinephrine, and serotonin. nih.gov

The mechanism of antagonism by compounds containing the piperidine core involves competitive binding to the H₃R, blocking the inhibitory action of histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for the potential therapeutic effects of H₃R antagonists in various CNS disorders. acs.org The basic nitrogen atom within the piperidine ring is a crucial feature, as it is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Aspartic Acid) in the receptor's binding pocket.

Research into dual-acting ligands has shown that the piperidine moiety is a critical structural feature for combined H₃ and sigma-1 receptor activity. repositoriosalud.esnih.govnih.gov The affinity of these compounds can be exceptionally high, with some benzylpiperidine derivatives exhibiting pKi values up to 9.3 for the human H₃R. ebi.ac.uk Another related compound featuring a piperidinylpropoxy motif showed a high affinity with a Kᵢ value of 24 nM. mdpi.com

Table 1: Binding Affinities of Representative Piperidine-Based Ligands at the Human Histamine H₃ Receptor (hH₃R) This table presents data for various piperidine derivatives to illustrate the structure-activity relationship for this class of compounds.

Compound Structure/NamehH₃R Kᵢ (nM)Reference
Piperidine Derivative 5 (from study)7.70 repositoriosalud.es
Piperidine Derivative 11 (from study)6.2 nih.gov
Piperidine Derivative 5 (from study)6.2 acs.org
Piperidine Derivative 7 (from study)2.7 acs.org
AR7124 mdpi.com
Compound 12 (ST-1032)pKᵢ = 9.3 ebi.ac.uk

Sigma-1 Receptor Affinity and Modulation

The 1-benzylpiperidine scaffold is a well-characterized and privileged structure for achieving high-affinity binding to the sigma-1 receptor (σ₁R), a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. nih.govnih.govrsc.orgrsc.org The σ₁R is implicated in a wide range of cellular functions and is a target for various CNS disorders. rsc.org

Numerous studies have demonstrated that N-(1-benzylpiperidin-4-yl) derivatives are potent and selective σ₁R ligands. nih.govnih.gov The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide, for instance, displays a high affinity for σ₁ receptors with a Kᵢ value of 3.90 nM. nih.gov

Of particular relevance is the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which shares the core N-benzylpiperidine and ethylamino linker with this compound. This analog exhibits a very high affinity for the human σ₁R, with a Kᵢ value of 1.45 nM, and demonstrates 290-fold selectivity over the σ₂R subtype. nih.govcsic.es This suggests that the this compound structure is highly conducive to σ₁R binding.

Structure-activity relationship (SAR) studies reveal that the N-benzyl group and the basic piperidine nitrogen are critical for high-affinity binding. nih.govnih.gov Modifications to the aromatic ring of the benzyl group can modulate affinity and selectivity. nih.gov Comparative molecular field analysis has shown that the electrostatic properties of substituents strongly influence binding to σ₁ receptors. nih.gov

Table 2: Binding Affinities of 1-Benzylpiperidine Derivatives at Sigma Receptors This table includes data for compounds containing the 1-benzylpiperidine core to highlight its importance for sigma-1 receptor affinity.

Compoundσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Selectivity (σ₂/σ₁)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamide3.9024061.5 nih.gov
2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide3.56667187.4 nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}...dicarbonitrile1.45421290.3 nih.govcsic.es
Compound 15 (benzylpiperazine derivative)1.6>1417886 nih.gov

Interactions with Ion Channels and Cellular Signaling Pathways (e.g., Voltage-Gated Calcium Channels)

These studies showed that the piperidine derivatives inhibit Ca²⁺-dependent contractions in isolated mouse mesenteric arteries. mdpi.comresearchgate.net Molecular modeling predicted that these compounds bind within a pocket in the transmembrane region of the Caᵥ1.1 channel subunit. mdpi.com Although this binding site is distinct from that of classical dihydropyridine (B1217469) channel blockers like nifedipine, the interaction is predicted to be energetically favorable and may explain the observed functional inhibition of Ca²⁺-mediated vascular contractions. mdpi.comresearchgate.net This suggests that the piperidine scaffold, as present in this compound, has the potential to interact with and modulate the function of VGCCs, thereby influencing cellular signaling pathways dependent on calcium influx.

Modulation of Protein Aggregation (e.g., Amyloid-beta Aggregation)

The N-benzylpiperidine moiety is a key structural feature in multi-target-directed ligands designed to combat the pathological hallmarks of Alzheimer's disease, including the aggregation of the amyloid-beta (Aβ) peptide. nih.govdocumentsdelivered.com The accumulation and aggregation of Aβ into oligomers and plaques is a central event in the amyloid cascade hypothesis and is associated with neurotoxicity. nih.govscienceopen.com

Studies have successfully incorporated the N-benzylpiperidine structure into molecules designed to inhibit Aβ aggregation. nih.govdocumentsdelivered.com For example, a derivative of donepezil (B133215) containing a 1-(3-chlorobenzyl)piperidin-4-ylamino moiety demonstrated significant Aβ anti-aggregation activity, showing 72.5% inhibition at a concentration of 10 µM. nih.govdocumentsdelivered.com This indicates that the benzylpiperidine scaffold can serve as an effective platform for interfering with the self-assembly of Aβ peptides.

The mechanism is thought to involve the compound binding to Aβ monomers or early-stage oligomers, thereby stabilizing a conformation that is less prone to aggregation or preventing the addition of further monomers to growing fibrils. The benzyl group itself may contribute to this interaction through hydrophobic or π-π stacking interactions with aromatic residues within the Aβ sequence. nih.govscienceopen.com

Table 3: Amyloid-Beta (Aβ) Anti-Aggregation Activity of a Representative N-Benzylpiperidine Derivative

CompoundConcentration (µM)Aβ Aggregation Inhibition (%)Reference
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione1072.5 nih.govdocumentsdelivered.com

Structure Activity Relationship Sar Investigations

Influence of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of ligands based on the benzylpiperidine scaffold are highly sensitive to modifications of their substituent groups. Aromatic rings are pivotal for interactions with drug targets through forces like π-π stacking and hydrogen bonding, and introducing different functional groups can significantly alter a molecule's pharmacological profile.

Research on analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, a closely related structure, has demonstrated the profound impact of substitutions on the N-benzyl ring. These studies evaluated how various electronic and steric interactions influence binding affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). A general observation is that compounds featuring strong electron-withdrawing substituents on the N-benzyl ring tend to be the most active and selective for DAT. For instance, the introduction of a nitro group (NO₂) or a fluorine (F) atom resulted in compounds with high potency and significantly improved selectivity for DAT over SERT when compared to the parent structures. The presence of a powerful electron-withdrawing cyano group also produced a highly potent and selective ligand for DAT.

Furthermore, bioisosteric replacement—substituting one chemical group for another with similar physical or chemical properties—has been a successful strategy. Replacing one of the phenyl rings of the diphenylmethoxy moiety in an analog with a thiophene (B33073) ring was well-tolerated and yielded one of the most potent compounds in the series. This highlights that even subtle changes in the electronic and steric nature of the aromatic systems can fine-tune the ligand's interaction with its biological target.

Compound AnalogueSubstituent (R) on N-benzyl RingTargetPotency (IC50 nM)Selectivity (SERT/DAT)Source
Analog 5aFDAT17.2112
Analog 11bNO2DAT16.4108
Analog 5dCNDAT3.7615
GBR 12909 (Reference)-DAT-6

Stereochemical Influence on Ligand Binding and Efficacy

The three-dimensional spatial arrangement of a molecule is a critical determinant of its biological activity. Chiral centers within a drug molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different binding affinities, efficacies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one stereoisomer over another.

For the specific 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol scaffold, the tertiary alcohol at the C4 position of the piperidine (B6355638) ring creates a chiral center. Consequently, the compound can exist as (R)- and (S)-enantiomers. While detailed studies exclusively focusing on the stereochemical influence for this exact compound are not extensively reported in the cited literature, the principles of stereochemistry dictate that these two enantiomers would likely display differential binding to their target receptors. One enantiomer may fit more precisely into the binding pocket, leading to higher affinity and/or efficacy, while the other may bind less effectively or not at all. The precise orientation of the hydroxyl group and the aminoethyl side chain is crucial for forming key interactions, such as hydrogen bonds, with receptor residues. Therefore, isolating and testing the individual enantiomers is a critical step in optimizing the pharmacological activity of this class of compounds.

Pharmacophore Elucidation and Refinement for Target Specificity

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. Elucidating the pharmacophore for a class of compounds is a key step in drug design, allowing for the creation of new molecules with improved specificity and potency.

For compounds based on the this compound framework, the key pharmacophoric features can be inferred from their structural components and the SAR of related analogs. The essential elements likely include:

A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH, forming a positive ionizable center that can engage in ionic interactions with acidic residues (e.g., aspartic acid) in a receptor binding pocket.

A hydrogen-bonding group: The tertiary hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point within the binding site.

A hydrophobic aromatic region: The N-benzyl group serves as a significant hydrophobic moiety that can participate in van der Waals or π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) of the target protein.

An additional interaction site: The primary amine of the 2-aminoethyl side chain provides another potential point for hydrogen bonding or ionic interactions.

Refinement of this pharmacophore is essential for achieving target specificity. For instance, in developing selective DAT inhibitors, modifications to the N-benzyl ring with electron-withdrawing groups were found to be critical, suggesting this region is key to differentiating between the DAT and SERT binding sites. Similarly, for ligands targeting sigma receptors, the spatial relationship and electronic properties of the basic nitrogen and hydrophobic aromatic groups are defining features for achieving high affinity and selectivity.

Optimization of Linker Lengths and Scaffold Modifications for Enhanced Potency

The optimization of linker regions and the core scaffold of a molecule are advanced SAR strategies used to enhance potency and refine biological activity.

Linker Length Optimization: The length and flexibility of a linker connecting two key pharmacophoric elements can significantly impact binding affinity. In a series of analogs featuring the 1-benzylpiperidine (B1218667) moiety connected to a pyridine (B92270) ring, the length of the amino linker played a crucial role in determining affinity for the sigma-1 (σ₁) receptor. A systematic increase in the linker length from a direct amino group (n=0, where 'n' is the number of CH₂ units) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) chain resulted in a notable increase in binding affinity. The highest affinity was observed with the propylamino linker (n=3), suggesting an optimal distance and orientation is required to bridge interactions within the receptor binding site.

Compound AnalogueLinker Length (n = CH₂ units)hσ₁R Affinity (Ki nM)Source
1029.2
227.57
332.97
443.97

Future Research Directions for 4 2 Aminoethyl 1 Benzylpiperidin 4 Ol

The compound 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol serves as a foundational scaffold in medicinal chemistry, providing a versatile template for the development of novel therapeutic agents. Its inherent structural features—a rigid piperidine (B6355638) core, a flexible aminoethyl side chain, a lipophilic benzyl (B1604629) group, and a hydroxyl moiety—offer multiple points for chemical modification. Future research is poised to leverage this structural versatility to create advanced analogues, employ sophisticated synthetic and computational methods, and explore new biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1-benzylpiperidin-4-ol with 2-chloroethylamine in ethanol under reflux (60–80°C) with a base like K₂CO₃ can yield the target compound. Catalysts such as palladium on carbon (Pd/C) may enhance efficiency. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity. Industrial-scale synthesis employs continuous flow reactors for improved temperature control and reduced by-products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign stereochemistry using DEPT-135 and COSY experiments. Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (ν ~3400 cm⁻¹) and amine (ν ~3300 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 263.18 (calculated for C₁₄H₂₂N₂O) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives to enhance target selectivity?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents (e.g., halogenation at the benzyl group or alkylation of the aminoethyl chain) to assess binding affinity changes. For example, fluorination at the benzyl para-position improves CNS penetration .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against GPCRs or monoamine transporters. Compare binding energies (ΔG) of derivatives to identify high-affinity candidates .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation in rat plasma at 37°C) and metabolite identification (LC-MS/MS). Poor in vivo efficacy may stem from rapid hepatic clearance .
  • BBB Permeability Assays : Use in vitro models (e.g., MDCK-MDR1 cells) to correlate with in vivo brain concentrations. Lipophilicity (logP >2) often predicts better CNS uptake .

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